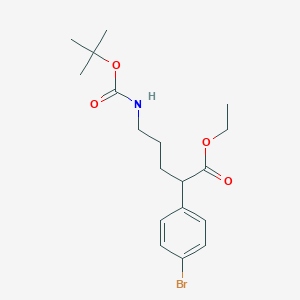
Ethyl 2-(4-bromophenyl)-5-((tert-butoxycarbonyl)amino)pentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl2-(4-bromophenyl)-5-((tert-butoxycarbonyl)amino)pentanoate is an organic compound that features a bromophenyl group, a tert-butoxycarbonyl-protected amine, and an ethyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl2-(4-bromophenyl)-5-((tert-butoxycarbonyl)amino)pentanoate typically involves multiple steps:
Formation of the Bromophenyl Intermediate: The starting material, 4-bromophenyl, is reacted with a suitable halogenating agent to introduce the bromine atom.
Coupling with Pentanoic Acid Derivative: The bromophenyl intermediate is then coupled with a pentanoic acid derivative under conditions that favor ester formation.
Introduction of the tert-Butoxycarbonyl Group: The final step involves the protection of the amine group using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound may involve the use of continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Ethyl2-(4-bromophenyl)-5-((tert-butoxycarbonyl)amino)pentanoate can undergo several types of chemical reactions:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The ester and tert-butoxycarbonyl groups can be hydrolyzed under acidic or basic conditions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents used.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Hydrolysis: Acidic or basic aqueous solutions.
Oxidation: Oxidizing agents like potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride.
Major Products
Substitution: Products with different substituents replacing the bromine atom.
Hydrolysis: Carboxylic acids and amines.
Oxidation and Reduction: Various oxidized or reduced derivatives.
Scientific Research Applications
Ethyl2-(4-bromophenyl)-5-((tert-butoxycarbonyl)amino)pentanoate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its structural features.
Biological Studies: Employed in studies involving enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of Ethyl2-(4-bromophenyl)-5-((tert-butoxycarbonyl)amino)pentanoate involves its interaction with specific molecular targets. The bromophenyl group can participate in halogen bonding, while the tert-butoxycarbonyl-protected amine can be deprotected to reveal an active amine group that interacts with biological molecules. The ester group can be hydrolyzed to release the active carboxylic acid.
Comparison with Similar Compounds
Similar Compounds
- Ethyl2-(4-chlorophenyl)-5-((tert-butoxycarbonyl)amino)pentanoate
- Ethyl2-(4-fluorophenyl)-5-((tert-butoxycarbonyl)amino)pentanoate
- Ethyl2-(4-methylphenyl)-5-((tert-butoxycarbonyl)amino)pentanoate
Uniqueness
Ethyl2-(4-bromophenyl)-5-((tert-butoxycarbonyl)amino)pentanoate is unique due to the presence of the bromine atom, which can participate in specific interactions such as halogen bonding. This feature can influence the compound’s reactivity and its interactions in biological systems.
Properties
Molecular Formula |
C18H26BrNO4 |
|---|---|
Molecular Weight |
400.3 g/mol |
IUPAC Name |
ethyl 2-(4-bromophenyl)-5-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate |
InChI |
InChI=1S/C18H26BrNO4/c1-5-23-16(21)15(13-8-10-14(19)11-9-13)7-6-12-20-17(22)24-18(2,3)4/h8-11,15H,5-7,12H2,1-4H3,(H,20,22) |
InChI Key |
RBYCRSFQTRAFHR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CCCNC(=O)OC(C)(C)C)C1=CC=C(C=C1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















